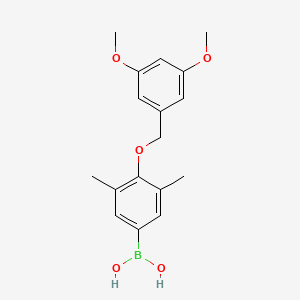
(4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid
説明
The compound “(4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid” is a type of boronic acid. Boronic acids are organoboron compounds that are commonly studied in organic chemistry . They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .
Synthesis Analysis
Boronic acids, such as the one you’re interested in, can be synthesized using various methods. One common method involves the use of aromatic diamine, HCl, and 2-ethoxyethanol at 100 °C for 2 hours. This is followed by the addition of 4-carboxyphenylboronic acid or 3-carboxyphenylboronic acid, and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMT-MM) in 2-ethoxyethanol at room temperature for 18 hours .Molecular Structure Analysis
The molecular formula of this compound is C15H17BO5 . Its InChI code is 1S/C15H17BO5/c1-19-14-7-11(8-15(9-14)20-2)10-21-13-5-3-12(4-6-13)16(17)18/h3-9,17-18H,10H2,1-2H3 . The Canonical SMILES representation is B(C1=CC=C(C=C1)OCC2=CC(CC(C2)OC)OC)(O)O .Physical And Chemical Properties Analysis
The molecular weight of this compound is 288.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5. It has a rotatable bond count of 6. Its exact mass and monoisotopic mass are both 288.1169038 g/mol. Its topological polar surface area is 68.2 Ų .科学的研究の応用
Suzuki Cross-Coupling Reaction
(4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid is notably utilized in organic synthesis, particularly in the Suzuki cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds, making it a fundamental step in the synthesis of various complex organic compounds. It involves the coupling of aryl and vinyl boronic acids with aryl or vinyl halides or triflates in the presence of a palladium catalyst, offering a method for creating biaryls, a structure found in many biologically active molecules. A study detailed the clean preparation of bis(3,5-dimethylphenyl)borinic acid, which was then effectively coupled with a vinyl triflate using Suzuki cross-coupling conditions, highlighting the efficient transfer of both aryl groups from boron in this step (Winkle & Schaab, 2001).
Characterization and Chemical Properties
Further research explored the formation of new tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex. The study thoroughly characterized these compounds, detailing their formation, structure, and chemical properties. It demonstrated the smooth hydrolysis of tetraarylpentaborates to generate distinct compounds, offering insights into the reactivity and potential applications of these boron-containing compounds (Nishihara, Nara, & Osakada, 2002).
Antioxidant Properties
The antioxidant potential of certain compounds derived from boronic acids has also been a subject of interest. One study synthesized a series of compounds including 4-amino-3-(4-(((4-hydroxy-3,5dimethoxybenzyl)oxy)methyl)phenyl)-1,2,4-triazole-5-thione and evaluated their antioxidant properties using assays like DPPH and ferric reducing antioxidant power (FRAP). The findings indicated significant free-radical scavenging ability, presenting these boronic acid derivatives as potential antioxidants (Hussain, 2016).
Radiotherapy Agents
Boronic acid compounds have been studied for their potential in radiotherapy. One research highlighted the utility of boronic acid adducts of radioactive isotopes of rhenium dioxime complexes as agents for labeling biologically active compounds. These adducts were described to hold significance for radiotherapy, indicating the versatile applications of boronic acid derivatives in medical fields (Francesconi & Treher, 1990).
Safety And Hazards
将来の方向性
Given the diverse applications of boronic acids, there is significant interest in further studying these compounds in medicinal chemistry. The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, it is likely that future research will continue to explore the potential of boronic acids, including “(4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid”, in the development of new drugs .
特性
IUPAC Name |
[4-[(3,5-dimethoxyphenyl)methoxy]-3,5-dimethylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO5/c1-11-5-14(18(19)20)6-12(2)17(11)23-10-13-7-15(21-3)9-16(8-13)22-4/h5-9,19-20H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHFHGUMGVBYBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OCC2=CC(=CC(=C2)OC)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718654 | |
| Record name | {4-[(3,5-Dimethoxyphenyl)methoxy]-3,5-dimethylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid | |
CAS RN |
1072951-94-0 | |
| Record name | {4-[(3,5-Dimethoxyphenyl)methoxy]-3,5-dimethylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-94-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



-methanone hydrochloride](/img/structure/B1398407.png)
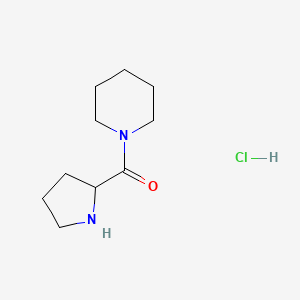
![Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate](/img/structure/B1398410.png)
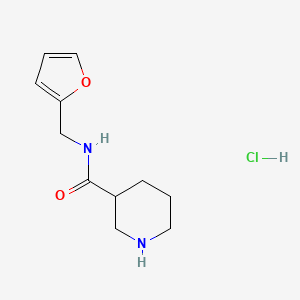
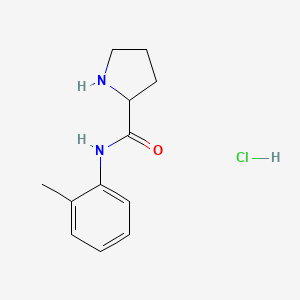
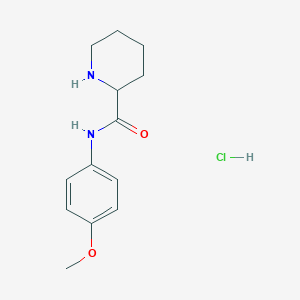
![3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1398416.png)
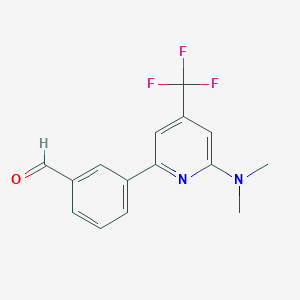
![6-Oxa-2-azaspiro[3.4]octane oxalate](/img/structure/B1398418.png)
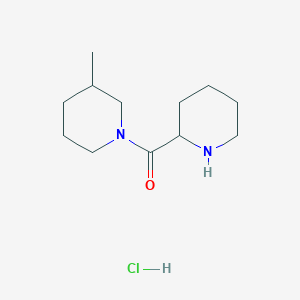
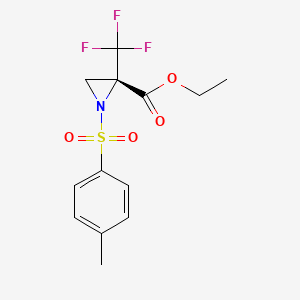
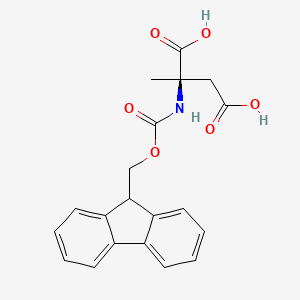
![Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate](/img/structure/B1398429.png)
![N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398430.png)